molecular formula C11H14ClNO B12594351 1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine CAS No. 648414-10-2

1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine

Cat. No.: B12594351
CAS No.: 648414-10-2
M. Wt: 211.69 g/mol
InChI Key: LATHYXGSJKCYML-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine is an organic compound characterized by the presence of a chlorophenyl group attached to a methoxypropyl methanimine structure

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine typically involves the reaction of 4-chlorobenzaldehyde with 1-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chlorophenyl group can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine involves its interaction with specific molecular targets. The chlorophenyl group may interact with aromatic receptors, while the methoxypropyl group can influence the compound’s solubility and reactivity. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine can be compared with other similar compounds such as:

    1-(4-Chlorophenyl)-N-methylmethanimine: Lacks the methoxypropyl group, which may affect its reactivity and solubility.

    1-(4-Chlorophenyl)-N-(1-ethoxypropyl)methanimine: Contains an ethoxypropyl group instead of a methoxypropyl group, potentially altering its chemical properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

648414-10-2

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(1-methoxypropyl)methanimine

InChI

InChI=1S/C11H14ClNO/c1-3-11(14-2)13-8-9-4-6-10(12)7-5-9/h4-8,11H,3H2,1-2H3

InChI Key

LATHYXGSJKCYML-UHFFFAOYSA-N

Canonical SMILES

CCC(N=CC1=CC=C(C=C1)Cl)OC

Origin of Product

United States

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